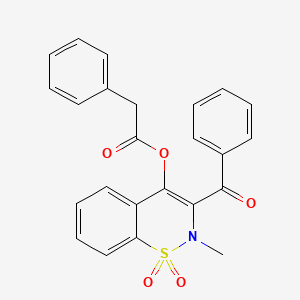
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. CI-994 is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which work by inhibiting the activity of HDAC enzymes that regulate gene expression.
Mécanisme D'action
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide works by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide leads to the accumulation of acetylated histones, which can lead to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and physiological effects:
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has also been shown to modulate the expression of a number of genes that are involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for screening studies. N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has also been shown to have activity against a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide also has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are a number of future directions for the study of N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide and other HDAC inhibitors. One area of focus is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. This could lead to more effective cancer therapies with fewer side effects. Another area of interest is the combination of HDAC inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more research into the mechanisms of action of HDAC inhibitors, which could lead to the development of new therapeutic targets for cancer treatment.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors like N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them promising candidates for cancer treatment. N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide has been shown to have activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWJQFFRMJVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3536285.png)

![2-{5-[1-(dimethylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B3536311.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3536318.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3536324.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536331.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3536350.png)

![2-bromo-6-methoxy-4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B3536353.png)
![2-{4-[chloro(difluoro)methoxy]phenyl}-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B3536361.png)
![2-chloro-5-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3536375.png)

![N-{5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B3536391.png)